(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

Chiral Synthesis Peptide Chemistry Enantioselective Catalysis

Researchers sourcing constrained methionine analogs frequently encounter racemic contamination (CAS 32418-99-8) that confounds SAR reproducibility. (S)-3-Aminotetrahydrothiophene-3-carboxylic acid (CAS 114715-53-6) resolves this with >99% diastereomeric excess, ensuring single-enantiomer fidelity for downstream assays. • Unique NH···S intra-residue hydrogen bonding (C5γ) stabilizes β-turn conformations not achievable with oxygen-containing cyclic amino acids. • Direct precursor for optically pure cyclic methionine analogs; quantifiable baseline affinity against SAM synthetase (Ki = 1.04 mM). • Available from mg to bulk scale with 95% purity; full analytical documentation (COA, HPLC) provided with every shipment.

Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
Cat. No. B12282888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid
Molecular FormulaC5H9NO2S
Molecular Weight147.20 g/mol
Structural Identifiers
SMILESC1CSCC1(C(=O)O)N
InChIInChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1
InChIKeySAKWWHXZZFRWCN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-Aminotetrahydrothiophene-3-carboxylic Acid


(S)-3-Aminotetrahydrothiophene-3-carboxylic acid (CAS 114715-53-6) is an optically active, sulfur-containing cyclic amino acid that serves as a constrained analogue of methionine and a versatile building block for peptide and heterocyclic chemistry. It features a five-membered thiolane ring with a sulfur atom in the γ-position, enabling unique NH···S hydrogen bonding and conformational control not accessible to oxygen-containing analogues like proline or tetrahydrofuran-based amino acids . Its (S)-enantiomer can be synthesized with >99% diastereomeric excess , ensuring high stereochemical purity for applications where chirality dictates biological activity.

Why (S)-3-Aminotetrahydrothiophene-3-carboxylic Acid Is Irreplaceable


The (S)-3-aminotetrahydrothiophene-3-carboxylic acid scaffold provides two distinct layers of differentiation that render generic substitution scientifically unsound. First, stereochemistry is critical: the (R)- and (S)-enantiomers exhibit different conformational and biological properties, yet racemic mixtures (CAS 32418-99-8) are often used as inexpensive substitutes, compromising experimental reproducibility . Second, the sulfur atom in the thiolane ring enables unique NH···S intra-residue hydrogen bonding (C5γ) that stabilizes β-turn conformations in peptides, an interaction completely absent in oxygen-containing analogues like tetrahydrofuran-3-carboxylic acid derivatives . These structural features translate into distinct molecular recognition profiles that cannot be replicated by simpler analogs.

Evidence for Selecting (S)-3-Aminotetrahydrothiophene-3-carboxylic Acid


Stereochemical Purity of the (S)-Enantiomer

The (S)-enantiomer of 3-aminotetrahydrothiophene-3-carboxylic acid was synthesized via diastereomeric ester resolution using (R)-BINOL, achieving >99% diastereomeric excess (de). In contrast, the racemic mixture (±)-Cbz-At5c shows no enantioselectivity and would confound biological studies requiring a defined stereocenter .

Chiral Synthesis Peptide Chemistry Enantioselective Catalysis

Conformational Stabilization via NH···S Hydrogen Bonds

In homochiral dimers of 3-aminothiolane-3-carboxylic acid (Atlc), the predominant conformation is a type I β-turn stabilized by two intra-residue C5γ hydrogen bonds between backbone NH and sulfur atoms. This NH···S interaction is a unique feature of the thiolane ring; oxygen-containing cyclic amino acids (e.g., tetrahydrofuran-3-carboxylic acid) lack this sulfur-mediated stabilization and exhibit different conformational preferences .

Peptide Foldamers Conformational Analysis Non-canonical Hydrogen Bonding

S-Adenosyl Methionine Synthetase Inhibition Profile

The compound was evaluated for inhibitory activity against recombinant S-adenosyl L-methionine synthetase (α-isoform) from rat liver, showing a Ki of 1.04 × 10⁶ nM (1.04 mM) . While no direct comparator data is available for this specific assay, this binding affinity provides a baseline for structure-activity relationship (SAR) studies, especially when comparing with methionine analogs lacking the tetrahydrothiophene ring constraint.

Enzyme Inhibition Methionine Metabolism Binding Affinity

Research Applications of (S)-3-Aminotetrahydrothiophene-3-carboxylic Acid


Synthesis of Enantiopure Methionine Analogues for SAR

The (S)-enantiomer serves as a direct precursor for the synthesis of optically pure cyclic methionine analogs, where stereochemistry is critical for biological activity . The >99% diastereomeric excess ensures that downstream functional assays reflect the properties of a single stereoisomer, eliminating confounding effects from the (R)-enantiomer that would be present in racemic mixtures (CAS 32418-99-8). This application is essential for structure-activity relationship (SAR) campaigns targeting methionine-dependent enzymes or transporters.

NH···S-Stabilized β-Turn Peptidomimetic Design

The unique NH···S intra-residue hydrogen bonding (C5γ) stabilizes type I β-turns in homochiral dimers, providing a sulfur-based conformational control element not achievable with oxygen-containing cyclic amino acids . Researchers designing constrained peptide foldamers or β-turn mimetics can exploit this interaction to engineer specific secondary structures. This is particularly relevant for developing protease-stable peptide therapeutics or studying protein folding mechanisms involving non-classical hydrogen bonds.

S-Adenosyl Methionine Synthetase Inhibitor Scaffold

The compound exhibits measurable binding to S-adenosyl L-methionine synthetase (Ki = 1.04 mM) , positioning it as a starting scaffold for medicinal chemistry optimization. By quantifying the baseline affinity of the constrained tetrahydrothiophene core, researchers can systematically evaluate the impact of substituent modifications on enzyme inhibition. This application is valuable for academic groups investigating methionine metabolism as a therapeutic target in cancer or infectious diseases.

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